5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione

Physicochemical differentiation Lipophilicity Procurement specification

5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione is a heterocyclic small molecule featuring an imidazolidine-2,4-dione core linked to a 1,2,3-triazole ring bearing a 2-methoxyethyl substituent. With a molecular formula of C9H13N5O3 and a molecular weight of 239.23 g/mol, this compound belongs to the imidazolidinedione-triazole hybrid class, a scaffold family associated with anticonvulsant, antiarrhythmic, and antiparasitic activities.

Molecular Formula C9H13N5O3
Molecular Weight 239.23 g/mol
CAS No. 1803565-72-1
Cat. No. B1433527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione
CAS1803565-72-1
Molecular FormulaC9H13N5O3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCOCCN1C=C(N=N1)CC2C(=O)NC(=O)N2
InChIInChI=1S/C9H13N5O3/c1-17-3-2-14-5-6(12-13-14)4-7-8(15)11-9(16)10-7/h5,7H,2-4H2,1H3,(H2,10,11,15,16)
InChIKeyAPLRPUZVZJFSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione (CAS 1803565-72-1): A Triazole-Imidazolidinedione Scaffold for Chemical Biology and Procurement


5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione is a heterocyclic small molecule featuring an imidazolidine-2,4-dione core linked to a 1,2,3-triazole ring bearing a 2-methoxyethyl substituent. With a molecular formula of C9H13N5O3 and a molecular weight of 239.23 g/mol, this compound belongs to the imidazolidinedione-triazole hybrid class, a scaffold family associated with anticonvulsant, antiarrhythmic, and antiparasitic activities [1]. Its unique connectivity and computed physicochemical properties distinguish it from closely related N1-substituted triazole analogs, making it a valuable chemical probe or synthetic intermediate.

Procurement Risk of Interchanging N1-Substituted Triazole-Imidazolidinedione Analogs for CAS 1803565-72-1


Generic substitution among N1-substituted 1,2,3-triazole-imidazolidine-2,4-dione analogs poses a significant risk to experimental reproducibility and biological interpretation. Minor variations at the N1 position—replacing the 2-methoxyethyl group with isopropyl, hydroxyethyl, or unsubstituted alkyl chains—alter key physicochemical parameters including lipophilicity (XLogP3-AA), hydrogen bonding capacity, and topological polar surface area (TPSA). These computed properties directly influence compound solubility, permeability, and target engagement potential [1]. Without explicit quantitative data comparing these analogs under identical assay conditions, there is no scientific basis to assume functional equivalence. The quantitative evidence below demonstrates precisely where CAS 1803565-72-1 is differentiated from its closest in-class candidates.

Quantitative Differential Evidence for 5-{[1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione Against Closest Analogs


Increased Hydrophilicity Versus the N1-Isopropyl Analog: XLogP3-AA Comparison

The target compound exhibits a computed XLogP3-AA of -1.5, compared to the N1-isopropyl analog (CAS 1701578-87-1) which possesses a higher lipophilicity value (XLogP3-AA +0.3, PubChem CID 18526938). The substantial difference of 1.8 log units indicates significantly greater hydrophilicity for the 2-methoxyethyl derivative, translating to higher aqueous solubility and distinct partitioning behavior in biphasic assay systems [1].

Physicochemical differentiation Lipophilicity Procurement specification

Distinct Hydrogen Bond Acceptor Count Differentiates from Hydroxyethyl and Isopropyl Analogs

The target compound has a computed hydrogen bond acceptor count of 5, a direct consequence of the methoxyethyl ether oxygen contributing an additional acceptor site. In contrast, the N1-hydroxyethyl analog possesses 6 acceptors, while the N1-isopropyl analog has only 4, as confirmed by Cactvs descriptor computation. This intermediate value places the compound at a distinct position in solubility and permeability optimization space [1].

Hydrogen bonding Computational chemistry Solubility prediction

Rotatable Bond Flexibility Distinguishes Methoxyethyl Chain from Rigid N1-Benzyl Variants

The 2-methoxyethyl substituent confers 5 rotatable bonds to the target molecule, providing significant conformational flexibility. N1-benzyl or N1-phenyl analogs in this scaffold class typically exhibit fewer rotatable bonds (e.g., 4 for N1-benzyl derivatives), with the methoxyethyl chain introducing an additional rotational degree of freedom that can influence binding-mode sampling [1].

Conformational flexibility Molecular recognition Structure-activity relationship

Commercial Purity Benchmarking and Price-to-Quantity Advantage for Feasibility Assessment

Commercially available material of the target compound is certified at a minimum purity of 95% (HPLC) from suppliers such as CymitQuimica (catalog 3D-DXC56572) and Leyan (catalog 2100104). This purity specification provides a defined benchmark for downstream biological testing. The transparent pricing structure—50 mg at €729.00 and 500 mg at €2,000.00 from CymitQuimica—enables precise cost-per-gram procurement planning .

Procurement specification Chemical purity Cost-effectiveness

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The TPSA of the target compound is computed at 86.9 Ų (Cactvs 3.4.6.11), placing it near the recognized threshold of 90 Ų for blood-brain barrier penetration. This value is lower than that of the N1-hydroxyethyl analog (estimated >100 Ų) and higher than the N1-isopropyl analog (estimated ~70 Ų), providing a differentiated CNS penetration profile that can be leveraged in neuropharmacology screening [1].

ADME prediction Blood-brain barrier Computational drug design

Application Scenarios for 5-{[1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione Driven by Differential Evidence


Aqueous Biochemical Screening for Enzymatic and Receptor Targets

With an XLogP3-AA of -1.5 and a hydrogen bond acceptor count of 5, this compound is better suited for aqueous assay buffers than lipophilic N1-alkyl analogs (e.g., N1-isopropyl, XLogP +0.3). Its enhanced solubility minimizes the risk of compound precipitation, making it a preferred choice for high-throughput screening against kinases, proteases, and GPCRs where target buffer conditions demand hydrophilic probes [1]. The ≥95% purity from vendors like CymitQuimica further supports immediate use in screening without additional purification .

CNS Penetration-Optimized Chemical Biology Probes

The TPSA of 86.9 Ų positions this compound near the BBB permeability threshold (<90 Ų), distinguishing it from the N1-hydroxyethyl analog (estimated >100 Ų) which is less likely to cross the blood-brain barrier. Researchers developing neuroactive probes can leverage this intermediate polarity to achieve central nervous system exposure while retaining the imidazolidinedione pharmacophore [1].

Structure-Activity Relationship (SAR) Studies on N1-Substituent Effects

The methoxyethyl chain introduces an additional rotatable bond (5 vs. 4 for N1-benzyl) and provides distinct conformational sampling. This compound can serve as the 'flexibility probe' in an SAR series, enabling comparison of target engagement entropy penalties against more rigid N1-substituted analogs. Procurement at the 500 mg scale (€2,000.00) provides sufficient material for a full panel of biochemical and biophysical assays [1].

Synthetic Intermediate for Click Chemistry Derivatization

The 1,2,3-triazole moiety is a classic product of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound can serve as a structurally characterized intermediate for further modification at the imidazolidinedione NH positions or the methoxyethyl terminus, enabling the construction of larger libraries. Its existing purity (95%) and documented properties reduce the analytical burden during subsequent synthetic steps [1].

Quote Request

Request a Quote for 5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.